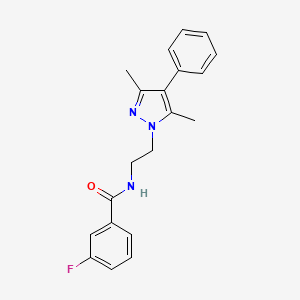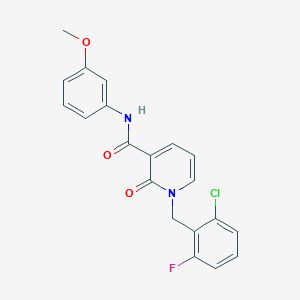
(Z)-5-((3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-((3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one is a useful research compound. Its molecular formula is C21H18N4OS and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
This compound has shown potential in cancer research, particularly as an anticancer agent. A study synthesized and evaluated the in vitro cytotoxicity of similar compounds against human tumor cell lines, highlighting one variant, compound 3i, which exhibited potent growth inhibition against melanoma and ovarian cancer cells. Another analog, 3a, displayed inhibitory effects on melanoma and renal cancer cell lines, indicating potential for further development as antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).
Synthesis and Applications in Medicinal Chemistry
The compound's derivatives have been synthesized using urea/thiourea as catalysts under solvent-free conditions. This method is eco-friendly and high yielding, providing a practical approach for the synthesis of pyrazolyl-2,4-thiazolidinediones/pyrazolyl-2-iminothiazolidine-4-ones with potential applications in medicinal chemistry (Konkala & Dubey, 2017).
Synthesis of Sulfur-Nitrogen Heterocycles
The compound has been utilized in the synthesis of sulfur-nitrogen heterocycles. These heterocycles are important in various fields of chemistry and can be used in the synthesis of pharmaceuticals and other biologically active compounds (Bagdatli, Akkus, Yolacan, & Öcal, 2007).
Antimicrobial Activity
Derivatives of this compound have been synthesized and tested for their antimicrobial properties. Some compounds have shown remarkable antifungal activity and effectiveness against Gram-positive bacteria, highlighting their potential in developing new antimicrobial agents (Aneja, Lohan, Arora, Sharma, Aneja, & Prakash, 2011).
Dyeing Properties
The compound has also been explored for its dyeing properties. This research avenue is part of the ongoing effort to synthesize new heterocycles with potential dyeing and biological properties, expanding its applications beyond medicinal chemistry (Bagdatli & Ocal, 2012).
Antimicrobial and Antifungal Agents
Its derivatives have been synthesized and tested as potential antimicrobial and antifungal agents. Such research is crucial in addressing the increasing resistance to current antimicrobial drugs and finding novel therapeutic options (Ashok, Ziauddin, Lakshmi, & Sarasija, 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-5-((3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one involves the condensation of 4-ethylphenylhydrazine and 1-phenyl-3-methyl-2-pyrazolin-5-one to form (E)-3-(4-ethylphenyl)-1-phenyl-2-pyrazolin-5-one. This intermediate is then reacted with thiosemicarbazide to form (E)-5-((3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one, which is then isomerized to the desired (Z)-isomer.", "Starting Materials": [ "4-ethylphenylhydrazine", "1-phenyl-3-methyl-2-pyrazolin-5-one", "thiosemicarbazide" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenylhydrazine and 1-phenyl-3-methyl-2-pyrazolin-5-one in ethanol to form (E)-3-(4-ethylphenyl)-1-phenyl-2-pyrazolin-5-one.", "Step 2: Reaction of (E)-3-(4-ethylphenyl)-1-phenyl-2-pyrazolin-5-one with thiosemicarbazide in ethanol to form (E)-5-((3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one.", "Step 3: Isomerization of (E)-5-((3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one to the desired (Z)-isomer using a base such as potassium hydroxide." ] } | |
CAS RN |
956513-92-1 |
Molecular Formula |
C21H18N4OS |
Molecular Weight |
374.46 |
IUPAC Name |
(5Z)-2-amino-5-[[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H18N4OS/c1-2-14-8-10-15(11-9-14)19-16(12-18-20(26)23-21(22)27-18)13-25(24-19)17-6-4-3-5-7-17/h3-13H,2H2,1H3,(H2,22,23,26)/b18-12- |
InChI Key |
RISRMNMSSVGUCC-PDGQHHTCSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2776223.png)
![3'-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2776224.png)
![4-(azepan-1-ylsulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2776225.png)
![4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2776226.png)
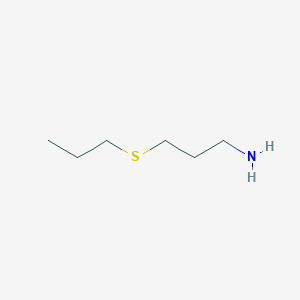
![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-enamide](/img/structure/B2776230.png)


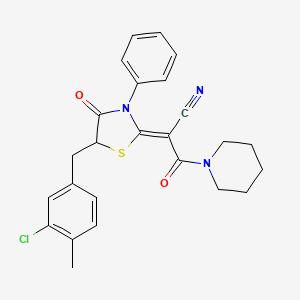
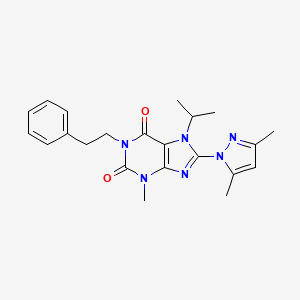
![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2776239.png)
